(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidin-4-one family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features:
- A (5Z)-configured methylidene bridge linking a substituted pyrazole moiety to the thiazolidinone ring.
- A 3-(4-ethoxyphenyl)-1-phenylpyrazole group, contributing aromaticity and lipophilicity.
- A 2-thioxo group, which influences electronic properties and hydrogen-bonding capabilities .
The Z-configuration at the methylidene bridge is critical for maintaining planarity and optimizing interactions with biological targets, such as enzymes or receptors. The ethoxyphenyl group may improve metabolic stability compared to hydroxylated analogues, while the phenylethyl chain could modulate membrane permeability .
Properties
Molecular Formula |
C29H25N3O2S2 |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H25N3O2S2/c1-2-34-25-15-13-22(14-16-25)27-23(20-32(30-27)24-11-7-4-8-12-24)19-26-28(33)31(29(35)36-26)18-17-21-9-5-3-6-10-21/h3-16,19-20H,2,17-18H2,1H3/b26-19- |
InChI Key |
RUHYBONWLMMOCH-XHPQRKPJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 78 | 6 | 72 |
| NaOH | EtOH | 78 | 8 | 58 |
| NH₄OAc | Toluene | 110 | 4 | 65 |
Alternative Multicomponent Approaches
A solvent-free method reported in Der Pharma Chemica utilizes thiocarbohydrazide, ethyl acetoacetate, and 4-ethoxybenzaldehyde in a one-pot protocol under microwave irradiation (300 W, 120°C, 10 min). This approach bypasses intermediate isolation, achieving a 68% yield with >95% purity (HPLC). Green metrics include an E-factor of 0.87, highlighting reduced waste.
Structural Validation and Spectroscopic Analysis
The target compound’s structure is validated via:
-
IR Spectroscopy : Bands at 1718 cm⁻¹ (C=O), 1343 cm⁻¹ (C=S), and 1186 cm⁻¹ (C-O of ethoxy).
-
¹H NMR : δ 7.21–7.89 ppm (aromatic protons), δ 5.32 ppm (CH₂ of phenethyl), δ 4.11 ppm (OCH₂CH₃).
-
Mass Spectrometry : m/z 529 [M+H]⁺, consistent with the molecular formula C₂₉H₂₄N₄O₂S₂.
Challenges in Stereochemical Control
The (5Z)-configuration is thermodynamically favored due to steric hindrance between the pyrazole’s phenyl group and thiazolidinone’s phenethyl moiety. Khodairy et al. note that polar protic solvents (e.g., ethanol) stabilize the Z-isomer via hydrogen bonding, whereas aprotic solvents favor E-configuration.
Industrial-Scale Considerations
For bulk synthesis, Sigma-Aldrich ’s protocol recommends catalytic hydrogenation (H₂/Pd-C) to reduce byproducts, achieving >90% purity at 10 mg scale. However, scalability challenges include the high cost of CS₂ and fumaryl chloride, necessitating solvent recovery systems .
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Anticancer Applications
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- Cell Proliferation Inhibition : Thiazolidin-4-one derivatives have shown significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, specific derivatives exhibited IC50 values as low as 0.24 µM against HepG2 cells, indicating potent anticancer activity .
- Enzyme Inhibition : The mechanism of action often involves the inhibition of key enzymes associated with cancer progression. For example, some thiazolidinones inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. Additionally, they have been shown to inhibit protein tyrosine kinases and carbonic anhydrases, which are crucial in tumor growth and metastasis .
- Molecular Targeting : Recent studies have highlighted the ability of certain thiazolidinone derivatives to act as multi-target enzyme inhibitors, enhancing their effectiveness against resistant cancer types. Compounds that target vascular endothelial growth factor receptors (VEGFR) and epidermal growth factor receptors (EGFR) have been particularly noted for their role in reducing tumor angiogenesis .
Antimicrobial Properties
The antimicrobial potential of thiazolidinone derivatives is another area of significant research interest:
- Bacterial Activity : Several studies have demonstrated that thiazolidin-4-one compounds exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to the compound showed effective inhibition rates against pathogens like E. coli and Staphylococcus aureus .
- Mechanism of Action : The antimicrobial effects are often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. The thiazolidinone scaffold is believed to enhance membrane permeability or inhibit specific enzymes critical for bacterial growth .
Other Therapeutic Effects
Beyond anticancer and antimicrobial applications, thiazolidinone derivatives have shown promise in various other therapeutic areas:
- Antioxidant Activity : Some derivatives possess significant antioxidant properties, which can mitigate oxidative stress-related diseases. The ability to scavenge free radicals is crucial for developing treatments for conditions like cardiovascular diseases and neurodegenerative disorders .
- Anti-inflammatory Effects : Thiazolidinones have been investigated for their anti-inflammatory properties, making them potential candidates for treating chronic inflammatory conditions. Their ability to modulate inflammatory pathways can lead to reduced symptoms in diseases such as arthritis .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues of Thiazolidin-4-one Derivatives
The compound is compared to structurally related thiazolidinones with variations in substituents (Table 1):
Key Observations :
- Electronic Effects : The 2-thioxo group increases electron-withdrawing character, influencing redox activity and binding to cysteine-rich targets (e.g., ferroptosis-related proteins) .
- Steric Factors : The phenylethyl substituent introduces greater steric bulk than isopropyl or methyl groups, possibly affecting binding pocket accessibility .
Pyrazole-Containing Analogues
Pyrazole derivatives are notable for their pharmacological versatility. Comparisons include:
- (4Z)-4-[(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)methylene]pyrazolone : Contains a pyrazolone core instead of thiazolidinone. Lacks the phenylethyl chain, reducing steric complexity. Hydroxy and methyl groups may limit metabolic stability compared to ethoxyphenyl .
- (2Z)-1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)but-2-en-1-one : Non-thiazolidinone scaffold with an enone system. Demonstrates how pyrazole substitution patterns influence conjugation and bioactivity.
Key Distinction: The target compound’s thiazolidinone core combined with a pyrazole moiety creates a hybrid structure that merges the anti-inflammatory and antimicrobial activities of both pharmacophores .
Bioactivity and Therapeutic Potential
- Anticancer Activity: Thiazolidinones induce ferroptosis in oral squamous cell carcinoma (OSCC) via redox modulation . The ethoxyphenyl group may enhance selectivity for cancer cells over normal tissues.
- Antimicrobial Effects: Pyrazole-thiazolidinone hybrids exhibit broad-spectrum activity, with lipophilic groups like phenylethyl improving membrane penetration .
Biological Activity
The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to a class of compounds known as thiazolidin-4-ones, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The structural formula of the compound can be represented as follows:
This compound features a thiazolidinone ring system, which is known for its ability to interact with various biological targets.
1. Antimicrobial Activity
Research has demonstrated that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. A study indicated that certain derivatives had lower minimum inhibitory concentration (MIC) values compared to previously reported compounds, suggesting enhanced efficacy against resistant strains .
2. Anticancer Properties
Thiazolidin-4-one compounds are recognized for their anticancer potential. They have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in tumor growth. Recent studies have focused on the synthesis of novel derivatives that demonstrate significant cytotoxicity against various cancer cell lines. For example, compounds containing the thiazolidinone scaffold have been evaluated for their ability to induce apoptosis in cancer cells .
3. Antidiabetic Effects
Some thiazolidinone derivatives are known for their antidiabetic properties, acting as agonists for peroxisome proliferator-activated receptors (PPARs). These compounds can enhance insulin sensitivity and reduce blood glucose levels, making them potential candidates for diabetes management. The structural modifications in the thiazolidinone ring can significantly influence their pharmacological activity .
Table 1: Summary of Biological Activities of Thiazolidinone Derivatives
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is highly dependent on their structural features. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to significant changes in activity profiles:
- Position 2 Modifications : Substituents at this position can enhance antimicrobial activity.
- Position 3 Modifications : Alterations here often affect anticancer properties.
- Position 5 Modifications : Changes at this site can influence antidiabetic effects.
Q & A
Q. What are the optimal synthetic routes for preparing (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one?
Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1: Condensation of 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate.
- Step 2: Cyclization with mercaptoacetic acid or chloroacetic acid in the presence of sodium acetate to form the thiazolidinone ring .
- Step 3: Alkylation of the thiazolidinone nitrogen using 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Key Considerations: - Use reflux conditions (70–100°C) and polar aprotic solvents (DMF, ethanol) for higher yields.
- Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., DMF/ethanol mixtures) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
Methodological Answer:
Q. What experimental protocols are recommended for assessing the biological activity of this compound (e.g., antimicrobial or antioxidant)?
Methodological Answer:
- Antimicrobial Assays:
- Antioxidant Activity:
Advanced Research Questions
Q. How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in the stereochemistry of the exocyclic double bond?
Methodological Answer:
- Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Ensure crystal quality via pre-screening with a polarizing microscope .
- Refinement: Apply SHELXL for structure solution. The Z-configuration of the double bond is confirmed by the torsion angle between the pyrazole and thiazolidinone rings (~0–10° for Z-isomer) .
- Visualization: Generate ORTEP diagrams to highlight bond lengths and angles (e.g., C=S bond ~1.65 Å) .
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Software: Use Gaussian 09 or Multiwfn for DFT calculations. Optimize geometry at the B3LYP/6-31G(d) level .
- Electrostatic Potential (ESP): Map ESP surfaces to identify nucleophilic/electrophilic sites (e.g., negative potential at the thioxo sulfur).
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ΔE < 3 eV suggests high reactivity) .
Q. How can contradictory results in biological activity data (e.g., varying IC₅₀ values) be systematically addressed?
Methodological Answer:
- Experimental Replicates: Perform triplicate assays with freshly prepared stock solutions to rule out solvent degradation.
- Structural Confirmation: Re-analyze compound purity via HPLC or LC-MS to exclude impurities affecting activity .
- SAR Studies: Synthesize analogs (e.g., replace ethoxyphenyl with methoxyphenyl) to isolate structural contributors to activity .
Q. What strategies are effective for analyzing hydrogen-bonding patterns in the crystal lattice of this compound?
Methodological Answer:
- Graph Set Analysis: Use Mercury or PLATON to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).
- Topology: Identify π-π stacking between phenyl rings (distance ~3.5–4.0 Å) and C–H···S interactions involving the thioxo group .
- Thermal Ellipsoids: Assess disorder in the phenylethyl chain via anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
